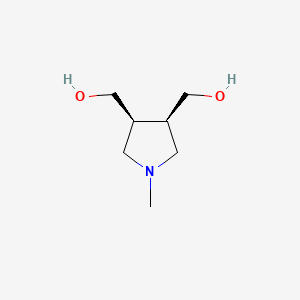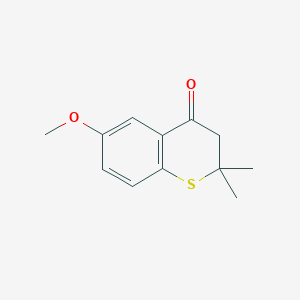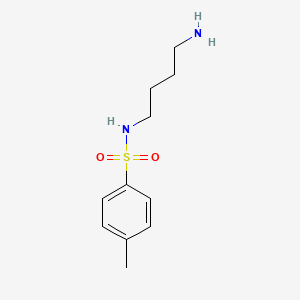![molecular formula C13H16N2O B8619558 [2-(ethylamino)-6-methylquinolin-3-yl]methanol](/img/structure/B8619558.png)
[2-(ethylamino)-6-methylquinolin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(ethylamino)-6-methylquinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes an ethylamino group at the 2-position, a methyl group at the 6-position, and a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(ethylamino)-6-methylquinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloro-6-methylquinoline can be reacted with ethylamine under reflux conditions to yield 2-(ethylamino)-6-methylquinoline.
Hydroxymethylation: The final step involves the introduction of the methanol group at the 3-position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
Oxidation: [2-(ethylamino)-6-methylquinolin-3-yl]methanol can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: [2-(ethylamino)-6-methylquinolin-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: It has been investigated for its potential to reduce inflammation by inhibiting key enzymes involved in the inflammatory response
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of [2-(ethylamino)-6-methylquinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .
相似化合物的比较
Similar Compounds
2-(ethylamino)ethanol: Similar in structure but lacks the quinoline core.
2-(methylamino)ethanol: Similar but with a methyl group instead of an ethyl group.
4-[2-(diethylamino)ethylamino]quinolin-7-ol: Contains a diethylamino group and exhibits antiplasmodial activity.
Uniqueness
Structural Features: The combination of the ethylamino group, methyl group, and methanol group on the quinoline core makes [2-(ethylamino)-6-methylquinolin-3-yl]methanol unique.
Biological Activity: Its specific interactions with enzymes and receptors distinguish it from other similar compounds, providing unique therapeutic potentials
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
[2-(ethylamino)-6-methylquinolin-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-3-14-13-11(8-16)7-10-6-9(2)4-5-12(10)15-13/h4-7,16H,3,8H2,1-2H3,(H,14,15) |
InChI 键 |
CJCYHHKOPWISBT-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=C2C=C(C=CC2=N1)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(4-Aminobutyl)phenoxy]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B8619536.png)


![4(1h)-Quinazolinone,2-[4-(2-chloroethoxy)phenyl]-2,3-dihydro-8-methoxy-3-(4-methoxyphenyl)-](/img/structure/B8619564.png)
![5-(4-Fluoro-3-methoxyphenyl)-2-trifluoromethyl[1,8]naphthyridine](/img/structure/B8619565.png)
amino}heptanoic acid](/img/structure/B8619578.png)
